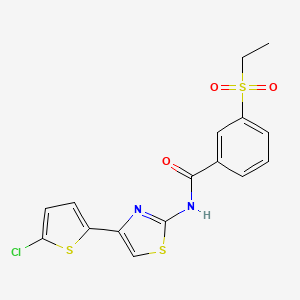
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, commonly known as CTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Anticancer Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide and its derivatives have been explored for their potential in cancer treatment. Studies reveal moderate to excellent anticancer activities in various cancer cell lines, including breast, lung, colon, and ovarian cancer. Compounds similar to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide have shown higher activity than reference drugs in some cases, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Properties
Derivatives of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown significant potency against various bacterial and fungal strains, with certain molecules demonstrating higher growth inhibitory effects than reference drugs (Bikobo et al., 2017).
Cardiac Electrophysiological Activity
In the realm of cardiac health, certain N-substituted derivatives have been found to exhibit significant cardiac electrophysiological activity. These compounds have been compared to existing selective class III agents, indicating their potential use in treating cardiac arrhythmias (Morgan et al., 1990).
Molecular Synthesis and Structure
Research has also focused on the synthesis and structural analysis of compounds related to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide. These studies provide insights into the molecular structure and properties, which are crucial for understanding their biological activity and potential therapeutic applications (Li-jua, 2015).
Antitumor Properties
Several studies have been conducted on the synthesis and evaluation of thiazole derivatives, including those related to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, for their antitumor properties. These studies have shown that certain compounds are promising candidates for the development of new anticancer agents (Horishny et al., 2020).
Propiedades
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S3/c1-2-25(21,22)11-5-3-4-10(8-11)15(20)19-16-18-12(9-23-16)13-6-7-14(17)24-13/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUSQTYMOMNNIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2403101.png)
![N-(2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2403102.png)
![5-((2,4-dioxopentan-3-yl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403103.png)
![4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2403106.png)
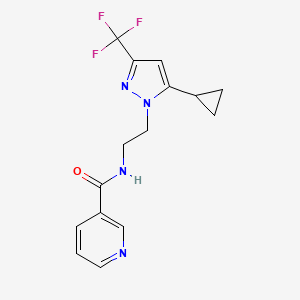

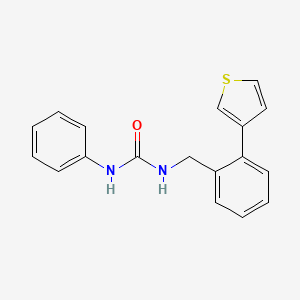
![3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B2403112.png)
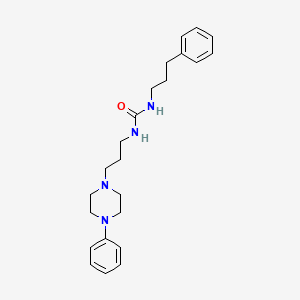
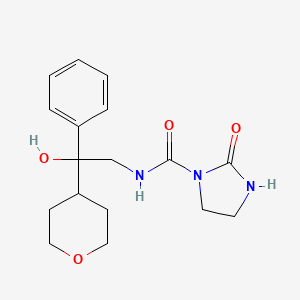
![N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2403117.png)
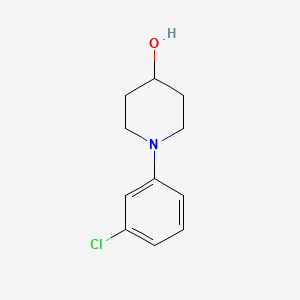
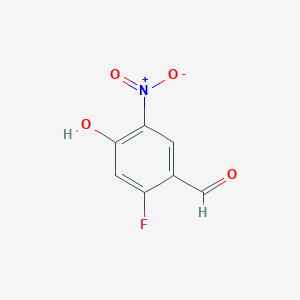
![5-[(1S)-1-(4-chlorophenoxy)ethyl]-2H-tetrazole](/img/structure/B2403123.png)